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A comprehensive analysis of preclinical and clinical data reveals that deuterated ivacaftor, also

known as deutivacaftor or CTP-656, exhibits significantly improved metabolic stability

compared to its non-deuterated counterpart, ivacaftor. This enhanced stability, primarily

attributed to the kinetic isotope effect, results in a more favorable pharmacokinetic profile,

including a longer half-life and increased drug exposure, which may support a once-daily

dosing regimen.

Researchers have explored the strategic replacement of hydrogen atoms with deuterium at

metabolically vulnerable positions in the ivacaftor molecule to attenuate its breakdown by

cytochrome P450 enzymes.[1] This guide provides a detailed comparison of the metabolic

stability of deuterated and non-deuterated ivacaftor, supported by experimental data from in

vitro and in vivo studies.

Comparative Pharmacokinetic Data
The metabolic stability of a drug is a critical determinant of its pharmacokinetic properties. In

vitro and in vivo studies have consistently shown that deuteration of ivacaftor leads to a slower

rate of metabolism.

In Vitro Metabolic Stability
In vitro studies using human liver microsomes (HLM) and recombinant human CYP3A4

enzymes have demonstrated the enhanced stability of deuterated ivacaftor. A significant

deuterium isotope effect, a measure of how much the heavier isotope slows down the rate of a
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chemical reaction, has been reported for the metabolism of CTP-656, with a DV of 3.8 and a

DV/K of 2.2 for CYP-mediated oxidation.[1][2] This indicates that the carbon-deuterium bond is

stronger and less easily cleaved by metabolic enzymes compared to the carbon-hydrogen

bond.

In Vivo Pharmacokinetics in Animal Models
Preclinical studies in male Sprague-Dawley rats and male beagle dogs following oral

administration further support the improved metabolic profile of deuterated ivacaftor.

Compound Species
Dose
(mg/kg)

Cmax
(ng/mL)

AUC0-24h
(ng·h/mL)

t1/2 (h)

Ivacaftor Rat 10 1850 (23) 22177 (15) 6.8 (10)

CTP-656 (d9-

Ivacaftor)
Rat 10 1883 (16) 26033 (13) 7.2 (11)

d18-Ivacaftor Rat 10 2237 (21) 30367 (14) 7.9 (10)

Ivacaftor Dog 3.0 2588 (26) 39088 (22) 10.3 (16)

CTP-656 (d9-

Ivacaftor)
Dog 3.0 3385 (21) 59925 (21) 11.5 (13)

d18-Ivacaftor Dog 3.0 2855 (24) 48800 (23) 10.8 (15)

Data presented as mean (%CV). Data sourced from Harbeson et al., 2017.[2]

Clinical Pharmacokinetics in Healthy Volunteers
The enhanced metabolic stability observed in preclinical models translated to an improved

pharmacokinetic profile in healthy human volunteers. A single 25 mg oral dose of CTP-656

resulted in a longer half-life compared to what has been reported for ivacaftor.
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Compound Dose (mg) Cmax (ng/mL)
AUC0-inf
(ng·h/mL)

t1/2 (h)

CTP-656 (d9-

Ivacaftor)
25 281 (45) 4467 (31) 15.9 (17)

d18-Ivacaftor 25 243 (37) 3639 (32) 14.7 (19)

Ivacaftor

(reported)
150 - - ~12-14

Data for CTP-656 and d18-Ivacaftor presented as mean (%CV) from a single-dose crossover

study in healthy volunteers.[2] Reported half-life for standard ivacaftor is from separate studies.

[1] Deutivacaftor has a reported apparent clearance of 7.29 L/h.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of

deuterated and non-deuterated ivacaftor.

In Vitro Metabolic Stability in Human Liver Microsomes
(HLM)
Objective: To determine the rate of disappearance of the parent compound (ivacaftor, CTP-656,

or d18-ivacaftor) when incubated with human liver microsomes.

Materials:

Test compounds (Ivacaftor, CTP-656, d18-ivacaftor) dissolved in DMSO (10 mM stock).

Pooled human liver microsomes (e.g., from a commercial supplier).

Potassium phosphate buffer (100 mM, pH 7.4).

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase).

Acetonitrile with an internal standard for reaction termination and sample processing.
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96-well plates.

Incubator shaker (37°C).

LC-MS/MS system for analysis.

Procedure:

A reaction mixture is prepared containing human liver microsomes (final concentration

typically 0.5 mg/mL) in potassium phosphate buffer.

The test compound is added to the reaction mixture to a final concentration of 1 µM.

The mixture is pre-incubated at 37°C for 5 minutes.

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an

internal standard.

Samples are centrifuged to precipitate proteins.

The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the

remaining concentration of the parent compound.[3]

The natural logarithm of the percentage of the parent compound remaining is plotted against

time, and the slope of the linear regression is used to calculate the in vitro half-life (t1/2).

LC-MS/MS Analysis of Ivacaftor and its Metabolites
Objective: To quantify the concentrations of ivacaftor and its major metabolites (M1 and M6) in

biological matrices.

Instrumentation:

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system.
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A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Proteins in plasma or microsomal incubation samples are precipitated

using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is

collected.[4]

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 or C8

column. A gradient elution is typically used with a mobile phase consisting of water with 0.1%

formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5][6]

Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode

using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are

monitored for each analyte and the internal standard. For example, the ion transition for

ivacaftor might be m/z 393.2 → 189.1.[7]

Quantification: A calibration curve is generated using standards of known concentrations,

and the concentrations of the analytes in the samples are determined by interpolation from

this curve.

Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Assay
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Caption: Workflow for a typical in vitro metabolic stability assay.
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Caption: Metabolism of ivacaftor and the effect of deuteration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Deuterated Ivacaftor Demonstrates Enhanced
Metabolic Stability Over Non-Deuterated Form]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b606829#comparative-metabolic-stability-of-
deuterated-vs-non-deuterated-ivacaftor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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